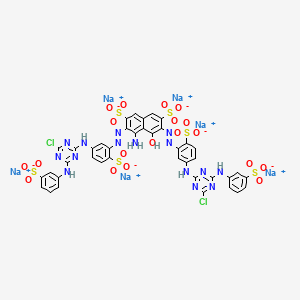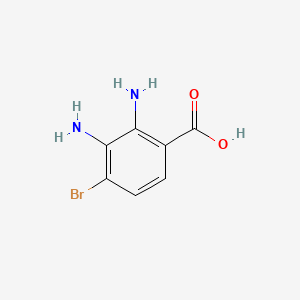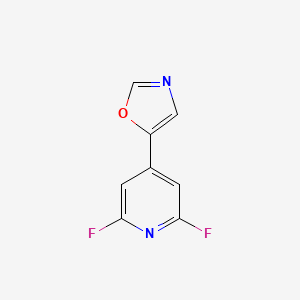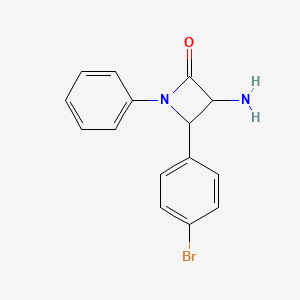![molecular formula C13H19ClN4O B14794871 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide is a synthetic organic compound with a molecular formula of C10H15ClN4O. This compound is notable for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and an amino group, as well as a cyclopropyl and a methylbutanamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 2,3-dichloropyrazine and an amine.
Substitution reactions: The chlorine atom on the pyrazine ring can be substituted with an amino group using nucleophilic substitution reactions.
Coupling reactions: The pyrazine derivative is then coupled with a cyclopropyl and a methylbutanamide moiety through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-chloropyrazine: A related compound with a similar pyrazine ring structure but lacking the cyclopropyl and methylbutanamide moieties.
N-cyclopropyl-3-methylbutanamide: A compound with a similar amide structure but lacking the pyrazine ring.
Uniqueness
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide is unique due to its combination of a pyrazine ring with a chlorine atom and an amino group, as well as a cyclopropyl and a methylbutanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C13H19ClN4O |
|---|---|
Molekulargewicht |
282.77 g/mol |
IUPAC-Name |
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C13H19ClN4O/c1-8(2)11(15)13(19)18(9-3-4-9)7-10-12(14)17-6-5-16-10/h5-6,8-9,11H,3-4,7,15H2,1-2H3 |
InChI-Schlüssel |
JJEGVDHZMKAZDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CC1=NC=CN=C1Cl)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)

![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)




![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)
![(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14794858.png)
![3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine](/img/structure/B14794876.png)

![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)
